N-cyclohexyl-3-(9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanamide
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Overview
Description
The compound is a complex organic molecule that includes several interesting functional groups such as a cyclohexyl group, a methoxyphenyl group, and a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl group. These groups are common in many pharmaceuticals and could potentially have interesting biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl group, in particular, is a fused ring system that could potentially have interesting electronic properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its complex structure. The presence of multiple nitrogen atoms could potentially make it a good hydrogen bond acceptor, and the methoxy group could contribute to its lipophilicity .Scientific Research Applications
Heterocyclic Chemistry and Drug Discovery
The synthesis and properties of derivatives related to N-cyclohexyl-3-(9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanamide have been extensively studied. For instance, compounds bearing pyrazole and 1,2,4-triazole rings, similar in structure to the compound , are recognized for their strategic role in modern medicine and pharmacy due to their chemical modifiability and significant pharmacological potential. The creation of condensed systems involving these heterocycles has been scientifically attractive, promising for interaction with various biological targets, and justifying the need for further study of their activities, including antifungal potential (Fedotov et al., 2022).
Molecular Docking and Biological Potential
Research has also focused on the biological potential of compounds derived from similar structures, as evidenced by molecular docking studies. These studies help in understanding the level of interaction with biological targets such as enzymes, potentially guiding the development of new therapeutic agents. The molecular docking of certain derivatives has shown prospects in influencing enzyme activity, highlighting the importance of these compounds in drug development processes (Fedotov et al., 2022).
Antioxidant and Anticancer Activities
Novel derivatives have been explored for their antioxidant and anticancer activities. For instance, certain compounds have shown significant antioxidant activity, surpassing well-known antioxidants like ascorbic acid in efficacy. Additionally, anticancer activities against various cancer cell lines have been tested, identifying specific derivatives as potent candidates for further exploration in cancer therapy (Tumosienė et al., 2020).
Antibacterial and Antifungal Activities
The synthesis of new pyrazoline and pyrazole derivatives has revealed compounds with promising antibacterial and antifungal activities. This research underscores the potential of such derivatives in addressing microbial resistance and developing new antimicrobial agents (Hassan, 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-cyclohexyl-3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O2/c1-31-18-9-7-16(8-10-18)19-15-20-23-26-25-21(28(23)13-14-29(20)27-19)11-12-22(30)24-17-5-3-2-4-6-17/h7-10,13-15,17H,2-6,11-12H2,1H3,(H,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPPHLAVDYGFNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4C3=C2)CCC(=O)NC5CCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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